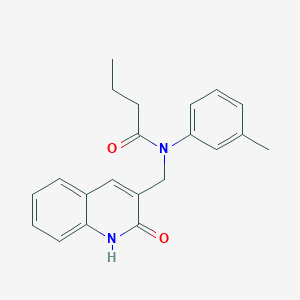
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide, also known as HQB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HQB is a small molecule that has shown promising results in a range of studies, including those related to cancer, Alzheimer's disease, and other neurological disorders.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of amyloid beta peptide aggregation. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been shown to have antioxidant properties, which may be beneficial in the treatment of a range of diseases.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide for lab experiments is its relatively low cost and ease of synthesis. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is also highly soluble in organic solvents, which makes it easy to work with in the lab. However, one limitation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy in specific applications.
将来の方向性
There are a number of potential future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide. One area of interest is the development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide derivatives that may have improved efficacy or specificity for certain applications. Another potential direction is the use of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide in combination with other drugs or therapies to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide and its potential applications in a range of fields.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide involves the reaction of 2-hydroxy-3-formylquinoline with m-tolylbutyramide in the presence of a catalyst. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been the subject of numerous scientific studies due to its potential applications in a wide range of fields. In cancer research, N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)butyramide has also been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are thought to play a role in the development of the disease.
特性
IUPAC Name |
N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-10-6-8-15(2)12-18)14-17-13-16-9-4-5-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLQGBCAQSAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

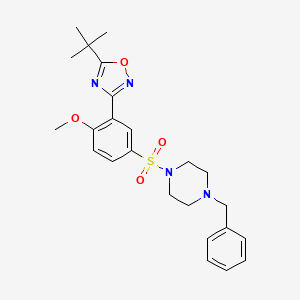
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

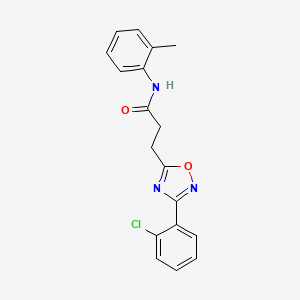
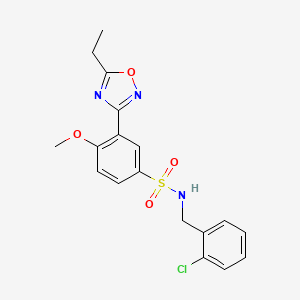
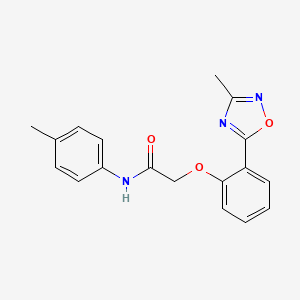
![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

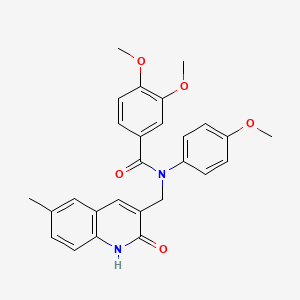

![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
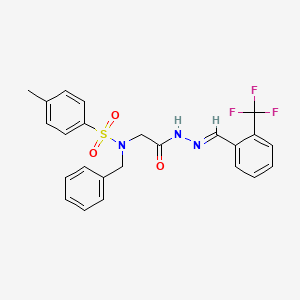

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)